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5-Bromo-2,7-dimethyl-2H-indazole

Cat. No.: B1519896
CAS No.: 1146637-10-6
M. Wt: 225.08 g/mol
InChI Key: GFFXVRQYZXKPRF-UHFFFAOYSA-N
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Description

Fundamental Significance of the Indazole Heterocycle in Medicinal Chemistry and Chemical Biology

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a cornerstone of modern drug discovery. nih.govnih.gov Although rarely found in nature, with a few exceptions like the alkaloids nigellicine, nigeglanine, and nigellidine, synthetic indazole derivatives have demonstrated a vast and impressive array of pharmacological activities. pnrjournal.comnih.govtaylorandfrancis.comwikipedia.org This has led to their widespread investigation and incorporation into a multitude of therapeutic agents. nih.govpnrjournal.com

The versatility of the indazole scaffold is evident in the broad spectrum of biological activities its derivatives exhibit, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. nih.govigi-global.comresearchgate.net Several FDA-approved drugs feature the indazole core, highlighting its clinical significance. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron serves as a 5-HT3 antagonist to manage chemotherapy-induced nausea and vomiting, and Benzydamine is utilized for its anti-inflammatory and analgesic properties. nih.govpnrjournal.comnih.gov The success of these established drugs continues to fuel the design and synthesis of new indazole-containing compounds with the aim of developing novel therapeutics for a range of diseases, including neurodegenerative disorders and parasitic infections. researchgate.netnih.gov

The unique electronic structure of the indazole ring, a 10π electron aromatic system, contributes to its ability to interact with various biological targets. researchgate.netnih.gov This inherent potential has made the indazole nucleus a focal point for the development of new chemical entities in the pharmaceutical industry. pnrjournal.comigi-global.com

Positional Isomerism and Tautomerism in Indazoles: Emphasis on the 2H-Indazole Subclass

A key feature of indazole chemistry is the existence of positional isomers and tautomers, which significantly influences the synthesis, reactivity, and biological properties of its derivatives. nih.gov The indazole ring possesses two nitrogen atoms, giving rise to annular tautomerism concerning the position of the NH proton. nih.gov The two primary tautomeric forms are 1H-indazole and 2H-indazole. nih.govnih.gov

Thermodynamically, the 1H-indazole tautomer, which has a benzenoid structure, is generally more stable and is the predominant form over the 2H-indazole tautomer, which possesses a quinonoid character. nih.govnih.govresearchgate.netnih.gov The 3H-indazole form is less common and lacks heteroaromatic character. nih.gov The stability and prevalence of the 1H-tautomer have historically led to a greater focus on its derivatives in medicinal chemistry. nih.gov

However, the 2H-indazole subclass holds significant interest. The substitution pattern on the indazole ring can influence the tautomeric equilibrium. For instance, intramolecular hydrogen bonding can stabilize the otherwise less favored 2H-tautomer. acs.org The synthesis of specific N-1 or N-2 substituted indazole regioisomers can be challenging, often resulting in mixtures that require careful separation, a factor that can impact product yield. pnrjournal.comgoogle.com The alkylation of 1H-indazole, for example, can lead to a mixture of N-1 and N-2 isomers, with the ratio being influenced by reaction conditions such as the solvent and base used. nih.gov Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are often the kinetically favored products. nih.gov The distinct biological activities observed for different regioisomers underscore the importance of controlling and characterizing the substitution at the nitrogen atoms. researchgate.net

The development of synthetic methodologies that allow for the selective synthesis of 2H-indazoles is an active area of research. organic-chemistry.org This is driven by the recognition that 2H-indazole derivatives can possess unique and potent biological activities, distinct from their 1H-counterparts.

Rationale for Investigating 5-Bromo-2,7-dimethyl-2H-indazole and its Analogs

The investigation into This compound (CAS Number: 1146637-10-6) is rooted in the principles of medicinal chemistry, particularly the strategic modification of a known bioactive scaffold to explore structure-activity relationships (SAR). chemicalbook.comnih.gov The rationale for studying this specific compound and its analogs is multifaceted.

Firstly, the indazole core itself is a well-established pharmacophore. The introduction of substituents at various positions of the indazole ring is a common strategy to modulate the compound's physicochemical properties and biological activity. The bromine atom at the 5-position is of particular interest. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, potentially enhancing binding affinity and potency. nih.govsemanticscholar.org

Secondly, the methylation at the N-2 and C-7 positions is a deliberate design choice. The N-2 methylation locks the compound into the 2H-indazole tautomeric form, allowing for the specific exploration of the biological properties of this isomer. The methyl group at the C-7 position can provide steric bulk that may influence the molecule's conformation and interaction with its target. The synthesis of this compound can be achieved through the methylation of 5-bromo-7-methyl-1H-indazole. chemicalbook.comucsf.edu

Finally, the study of analogs of This compound is a logical progression in drug discovery. By systematically altering the substituents, researchers can gain a deeper understanding of the SAR for a particular biological target. For example, replacing the bromine at the 5-position with other groups or modifying the alkyl groups at the N-2 and C-7 positions can provide valuable information on the structural requirements for optimal activity. nih.govacs.org This iterative process of design, synthesis, and biological evaluation is fundamental to the development of new and improved therapeutic agents. The exploration of such analogs contributes to the broader knowledge base of indazole chemistry and its application in medicine. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrN2 B1519896 5-Bromo-2,7-dimethyl-2H-indazole CAS No. 1146637-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,7-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-12(2)11-9(6)7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXVRQYZXKPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657253
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146637-10-6
Record name 5-Bromo-2,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,7-dimethyl-2H-indazole
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Advanced Synthetic Methodologies for 2h Indazoles and Brominated Indazole Derivatives

Strategies for the Construction of the 2H-Indazole Core

Palladium-Catalyzed Intramolecular Amination Reactions

A notable strategy for the synthesis of 2-aryl-2H-indazoles involves a palladium-catalyzed intramolecular amination reaction. nih.govorganic-chemistry.org This method proceeds through the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines, followed by a spontaneous dehydrogenation to yield the aromatic 2H-indazole ring system. organic-chemistry.org The reaction is typically catalyzed by a palladium(II) acetate (B1210297)/dppf system with a sodium tert-butoxide base in toluene (B28343) at elevated temperatures. nih.govorganic-chemistry.org

This methodology has been shown to be effective for a wide array of substrates, tolerating both electron-donating and electron-withdrawing groups on the aryl rings. nih.govorganic-chemistry.org Although the synthesis of 5-Bromo-2,7-dimethyl-2H-indazole via this specific route has not been explicitly detailed, the demonstrated tolerance for various substituents suggests its potential applicability. A hypothetical precursor for such a synthesis would be N-methyl-N'-(4-bromo-2,6-dimethylphenyl)hydrazine, which would first be reacted with an appropriate o-bromobenzyl derivative.

EntryAryl Substituent (R)Benzyl (B1604629) Substituent (R')ProductYield (%)
14-CH₃H2-(p-tolyl)-2H-indazole85
24-OCH₃H2-(4-methoxyphenyl)-2H-indazole82
34-ClH2-(4-chlorophenyl)-2H-indazole78
43-CF₃H2-(3-(trifluoromethyl)phenyl)-2H-indazole75
5H4-F5-fluoro-2-phenyl-2H-indazole80

Table 1: Examples of 2-Aryl-2H-indazoles synthesized via Palladium-Catalyzed Intramolecular Amination. (Data compiled from multiple sources)

Rhodium(III)-Catalyzed C–H Bond Functionalization and Cyclative Capture

A highly efficient, one-step synthesis of substituted N-aryl-2H-indazoles can be achieved through the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes. nih.govacs.orgnih.govacs.org This formal [4+1] annulation is initiated by the ortho C–H bond activation of the azobenzene (B91143), directed by the azo group, followed by a reversible addition to the aldehyde to form an alcohol intermediate. nih.gov Subsequent cyclative capture and aromatization lead to the 2H-indazole product. nih.gov

The reaction demonstrates broad functional group compatibility on both the azobenzene and aldehyde components. nih.govacs.org For instance, azobenzenes with electron-rich and neutral substituents generally provide good yields. acs.org While a specific synthesis of this compound is not reported, the methodology's tolerance for halogen and methyl groups on the precursors suggests its feasibility. nih.govacs.org A potential route could involve the reaction of a 4-bromo-2,6-dimethyl-substituted azobenzene with an appropriate aldehyde.

EntryAzobenzene SubstituentAldehydeProductYield (%)
1HBenzaldehyde2,3-diphenyl-2H-indazole81
24-NO₂Benzaldehyde2-(4-nitrophenyl)-3-phenyl-2H-indazole62
34-OCH₃Benzaldehyde2-(4-methoxyphenyl)-3-phenyl-2H-indazole42
44-CF₃Benzaldehyde2-(4-(trifluoromethyl)phenyl)-3-phenyl-2H-indazole46
53-CH₃Benzaldehyde2-(m-tolyl)-3-phenyl-2H-indazole75

Table 2: Examples of N-Aryl-2H-indazoles synthesized via Rhodium(III)-Catalyzed C–H Functionalization. (Data compiled from multiple sources) nih.govacs.org

Organophosphorus-Mediated Reductive Cyclization Approaches

A regioselective, one-pot synthesis of the 2H-indazole scaffold can be accomplished through the reductive cyclization of in situ formed ortho-imino-nitrobenzene substrates. nih.govfrontiersin.org This approach, often considered a modification of the Cadogan reaction, can be mediated by organophosphorus reagents such as tri-n-butylphosphine or a phospholene oxide/silane system. nih.govfrontiersin.org The reaction typically involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization promoted by the phosphorus reagent. frontiersin.org

This methodology is advantageous due to its operational simplicity and the use of commercially available starting materials. frontiersin.org It accommodates a variety of electronically diverse o-nitrobenzaldehydes and both aromatic and aliphatic amines. frontiersin.org The synthesis of this compound could potentially be achieved starting from 5-bromo-2-nitro-3-methylbenzaldehyde and methylamine, although specific examples are not detailed in the literature.

Entryo-Nitrobenzaldehyde SubstituentAmineProductYield (%)
1HAniline (B41778)2-phenyl-2H-indazole95
24-ClAniline5-chloro-2-phenyl-2H-indazole88
35-CF₃Benzylamine6-(trifluoromethyl)-2-benzyl-2H-indazole76
4HCyclohexylamine2-cyclohexyl-2H-indazole85
54,5-(OCH₃)₂Aniline5,6-dimethoxy-2-phenyl-2H-indazole92

Table 3: Examples of 2H-Indazoles synthesized via Organophosphorus-Mediated Reductive Cyclization. (Data compiled from multiple sources)

Iodine-Mediated Cyclization via Benzyl C-H Functionalization

Visible Light-Mediated Heterodifunctionalization Techniques

The use of visible light to mediate the synthesis of 2H-indazoles represents a green and sustainable approach. nih.govresearchgate.netbohrium.com One such method involves the heterodifunctionalization of alkynylazobenzenes, which is promoted exclusively by visible light without the need for a transition metal or a photocatalyst. nih.govbohrium.com This reaction exhibits excellent regioselectivity and atom economy, accommodating a wide variety of substrates. nih.govbohrium.com Alcohols, carboxylic acids, thiols, and amides can be used to introduce functionality. nih.govresearchgate.net

The scope of this reaction is broad, with tolerance for both electron-donating and electron-withdrawing groups on the aryl rings of the alkynylazobenzene. nih.gov Although a direct synthesis of this compound has not been reported, the compatibility with various functional groups, including halogens, suggests its potential. frontiersin.orgnih.gov For instance, a 5-bromo-substituted 2H-indazole has been successfully functionalized at the C3 position under visible light conditions, indicating the stability of the bromo-indazole core under such conditions. frontiersin.org

EntryAlkynylazobenzene Substituent (Ar¹)Nucleophile (Nu-H)ProductYield (%)
1HMethanol3-methoxy-2-phenyl-2H-indazole95
24-CNMethanol5-cyano-3-methoxy-2-phenyl-2H-indazole92
34-NO₂Methanol5-nitro-3-methoxy-2-phenyl-2H-indazole94
44-FMethanol5-fluoro-3-methoxy-2-phenyl-2H-indazole88
5HAcetic Acid3-acetoxy-2-phenyl-2H-indazole85

Table 4: Examples of 2H-Indazoles synthesized via Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes. (Data compiled from multiple sources) nih.gov

The Davis-Beirut Reaction and Related N-N Bond Forming Heterocyclizations

The Davis-Beirut reaction is a versatile and robust method for the synthesis of a variety of 2H-indazoles and their derivatives. wikipedia.orgnih.govnih.gov This N-N bond-forming heterocyclization can be carried out under both acidic and basic conditions, utilizing inexpensive and non-toxic starting materials. wikipedia.org The reaction typically proceeds from o-nitrobenzaldehydes or o-nitrobenzylamines. researchgate.net A key intermediate in this reaction is a nitroso imine or nitroso benzaldehyde, which is generated in situ under redox-neutral conditions. nih.gov

The reaction conditions can be tuned to produce a diverse range of substituted 2H-indazoles, including 3-alkoxy-2H-indazoles and 2H-indazole N-oxides. researchgate.netescholarship.org The addition of water to the reaction mixture has been shown to significantly increase the yield of the 2H-indazole product in some cases. nih.gov While the Davis-Beirut reaction is a powerful tool for constructing the 2H-indazole core, specific application to the synthesis of this compound has not been documented in the reviewed literature. However, the general applicability of the reaction to substituted nitroaromatics suggests that a suitably substituted o-nitrobenzylamine could potentially be used to access the target compound. nih.govresearchgate.net

EntryStarting MaterialAmine/NucleophileProduct Type
1o-NitrobenzaldehydePrimary Amine2-Substituted-2H-indazole
2o-Nitrobenzyl bromidePrimary Amine & KOH/H₂O/ROH3-Alkoxy-2-substituted-2H-indazole
3o-NitrobenzylamineBase2-Substituted-2H-indazole
4o-Nitrobenzyl bromideAmine, KOH, DMSO/H₂O2-Substituted-2H-indazole N-oxide

Table 5: General Scope of the Davis-Beirut Reaction and Related Heterocyclizations. (Data compiled from multiple sources) nih.govresearchgate.netescholarship.org

Regioselective Functionalization and Bromination at the Indazole Scaffold

The strategic functionalization of the indazole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. The regioselective introduction of substituents, such as halogens and alkyl groups, at specific positions of the indazole ring is crucial for developing new therapeutic agents. This section explores advanced methodologies for the controlled bromination and alkylation of the indazole scaffold, with a focus on the synthesis of this compound.

Introduction of Halogen Substituents at Position 5 (e.g., Bromination)

The introduction of a bromine atom at the C5 position of the indazole ring is a key transformation in the synthesis of numerous biologically active compounds. Metal-free halogenation techniques have emerged as an environmentally benign and efficient approach. nih.gov

An effective method for the regioselective bromination of 2H-indazoles involves the use of N-bromosuccinimide (NBS) as the brominating agent. nih.govrsc.org The reaction conditions can be modulated to achieve mono-, poly-, or even hetero-halogenation with high selectivity. nih.govrsc.org For instance, the reaction of a 2-substituted-2H-indazole with NBS in a suitable solvent like ethanol (B145695) or water can selectively yield the 5-bromo derivative. nih.govrsc.org The choice of solvent and temperature plays a critical role in directing the regioselectivity and preventing the formation of undesired byproducts like 3,5-dibromo-2H-indazole. rsc.org

One reported synthesis of 5-bromo-1H-indazole starts from 4-bromo-2-methylaniline, which undergoes acetylation followed by cyclization using isoamyl nitrite (B80452) and potassium acetate. The resulting intermediate is then hydrolyzed to yield 5-bromo-1H-indazole. Another approach involves the direct bromination of indazole-3-carboxylic acid with bromine in glacial acetic acid at elevated temperatures. chemicalbook.com Additionally, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile (B68940) and hydrazine (B178648) hydrate. nih.gov

These halogenated indazoles are valuable intermediates, as the bromine atom can be readily displaced or used in cross-coupling reactions to introduce further molecular diversity. nih.gov

Installation of Alkyl Groups at Positions 2 and 7

The alkylation of the indazole nucleus is a fundamental transformation that can significantly impact the molecule's properties. The synthesis of this compound requires the specific installation of methyl groups at the N2 and C7 positions.

A common strategy for the N-alkylation of indazoles involves the reaction of a pre-functionalized indazole, such as 5-bromo-7-methyl-1H-indazole, with an alkylating agent like iodomethane (B122720) in the presence of a base. chemicalbook.com For instance, treating 5-bromo-7-methyl-1H-indazole with sodium hydride and iodomethane in a solvent like dimethylformamide (DMF) can lead to the formation of this compound. chemicalbook.com

Regioselectivity in the N-alkylation of indazoles can be a challenge, often yielding a mixture of N1 and N2 isomers. nih.govresearchgate.net However, highly regioselective methods have been developed. One such method utilizes trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as a catalyst for the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org This approach offers excellent selectivity for the N2 position, avoiding the formation of the N1 isomer. organic-chemistry.org Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanistic basis for this high regioselectivity, suggesting that factors like chelation and non-covalent interactions drive the reaction towards the N2-product. nih.govwuxibiology.combeilstein-journals.org

The introduction of an alkyl group at the C7 position is typically achieved by starting with a pre-substituted aniline derivative. For example, the synthesis of 5-bromo-7-methyl-1H-indazole can be accomplished from 4-bromo-2-methylaniline.

Catalyst-Based and Green Chemistry Advancements in Indazole Synthesis

Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally friendly methods. benthamdirect.com Catalyst-based approaches, particularly those employing transition metals and adhering to the principles of green chemistry, have revolutionized the synthesis of indazoles and their derivatives. benthamdirect.comingentaconnect.com

Transition metal catalysis has become an indispensable tool for the construction of the indazole scaffold and its subsequent functionalization. researchgate.netresearchgate.netniist.res.in

Copper (Cu)-catalyzed reactions are widely used for the synthesis of 2H-indazoles. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper species, provide a direct route to 2H-indazoles. organic-chemistry.orgnih.gov This method is valued for its broad substrate scope and tolerance of various functional groups. nih.gov Copper(I) oxide nanoparticles (Cu₂O-NP) have been employed as a catalyst under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG), further enhancing the environmental credentials of the synthesis. organic-chemistry.orgnih.gov Copper(II) acetate has also been utilized to catalyze the N-N bond formation in the synthesis of 1H-indazoles from 2-aminobenzonitriles. acs.org Furthermore, copper-catalyzed C-H amination of 2H-indazoles has been developed to synthesize indazole-containing indazol-3(2H)-ones. acs.org

Palladium (Pd)-catalyzed reactions offer powerful methods for the synthesis and functionalization of indazoles. researchgate.net Palladium catalysts can facilitate the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org Palladium-catalyzed C-H arylation on water provides a mild and direct route to 2,3-diaryl indazoles. acs.org Additionally, palladium-catalyzed double C-N bond formation has been utilized for the synthesis of 3-substituted-1H-indazoles. acs.org

Cobalt (Co)-catalyzed reactions have also been developed for the synthesis of N-aryl-2H-indazoles. An air-stable cationic Co(III) catalyst enables the one-step synthesis of these compounds from simple starting materials through C-H bond additions to aldehydes followed by cyclization and aromatization. nih.gov

The following table provides a summary of selected transition metal-catalyzed reactions for the synthesis of indazole derivatives.

CatalystReactantsProductKey Features
Cu₂O-NP 2-bromobenzaldehydes, primary amines, sodium azide2H-IndazolesGreen solvent (PEG), ligand-free, one-pot. organic-chemistry.orgnih.gov
Cu(OAc)₂ 2-aminobenzonitriles, organometallic reagents1H-IndazolesUses oxygen as the terminal oxidant. acs.org
Pd(OAc)₂ 2-bromobenzyl bromides, arylhydrazines2-Aryl-2H-indazolesDirect, regioselective, single synthetic step. organic-chemistry.orgacs.org
[Cp*CoCl₂]₂ Aldehydes, azo compoundsN-Aryl-2H-indazolesConvergent, one-step, benchtop synthesis. nih.gov

Beyond transition metals, acid and base catalysis plays a significant role in the synthesis and functionalization of indazoles. benthamdirect.com As mentioned previously, strong acids like trifluoromethanesulfonic acid (TfOH) can catalyze the highly regioselective N2-alkylation of 1H-indazoles. organic-chemistry.org

Bases are crucial in many synthetic steps, such as the deprotonation of the indazole nitrogen to facilitate alkylation. chemicalbook.com For example, sodium hydride is a common base used for this purpose. chemicalbook.com

Other catalytic approaches include the use of organophotoredox catalysis for the C-H amination of 2H-indazoles at room temperature. organic-chemistry.org Furthermore, a [3+2] dipolar cycloaddition reaction between arynes and sydnones provides a rapid and efficient metal-free route to 2H-indazoles under mild conditions. nih.gov

The development of these diverse catalytic systems underscores the continuous effort to create more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound.

Structure Activity Relationship Sar and Computational Studies of 5 Bromo 2,7 Dimethyl 2h Indazole Analogs

Elucidation of Structure-Activity Relationships in Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Understanding these relationships is crucial for the rational design of new therapeutic agents.

Influence of Halogenation (e.g., Bromine at Position 5) on Biological Efficacy

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and lipophilicity of lead compounds. researchgate.net The introduction of a bromine atom at the 5-position of the indazole ring has been shown to significantly impact the biological efficacy of various analogs.

For instance, in the context of synthetic cannabinoid receptor agonists (SCRAs), the halogen substituent at position 5 plays a crucial role in their activity at the CB1 receptor. nih.gov A systematic in vitro study of halogenated indazole SCRAs revealed that for compounds with a methyl ester head group, brominated analogs had lower EC50 values than chlorinated analogs, indicating a nuanced effect of the specific halogen. nih.gov However, for SCRAs with an amide head moiety, the opposite trend was observed. nih.gov Notably, brominated tert-leucine methyl ester SCRAs exhibited significantly reduced potency compared to their non-halogenated counterparts. nih.gov

In another study focusing on antibacterial agents, a series of 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov Several of these compounds demonstrated potent activity against various Gram-positive bacteria, including penicillin-resistant Staphylococcus aureus. nih.gov For example, compounds 12 and 18 in that study were 256 times more potent than the reference compound 3-methoxybenzamide (B147233) against this resistant strain. nih.gov This highlights the potential of bromo-substituted indazoles in overcoming antibiotic resistance.

The presence of a bromine atom can also be a key feature in compounds targeting other biological pathways. For example, a series of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety were synthesized and showed moderate to good antimicrobial activity. banglajol.inforesearchgate.net

The table below summarizes the effect of halogenation on the biological activity of selected indazole derivatives.

Table 1: Effect of Halogenation on Biological Activity of Indazole Derivatives

Compound Class Halogen Position Biological Target/Activity Observed Effect of Bromination
Synthetic Cannabinoid Receptor Agonists (SCRAs) 5 CB1 Receptor Potency is dependent on the head moiety; reduced potency in tert-leucine methyl ester analogs. nih.gov
FtsZ Inhibitors 4 FtsZ (Antibacterial) Significantly enhanced activity against resistant Gram-positive bacteria. nih.gov

Stereochemical and Electronic Effects of Alkyl Substituents (e.g., Methyl at Positions 2 and 7)

Alkyl substituents, such as methyl groups, can influence the biological activity of indazole analogs through both stereochemical and electronic effects. These groups can impact the molecule's conformation, lipophilicity, and interaction with the target protein.

The methyl groups at the 4 and 6 positions of a pyridone ring in certain indazole derivatives were found to be important for inhibiting EZH1 and EZH2 enzymes. nih.gov While this example is not on the indazole ring itself, it illustrates the general principle of how methyl groups can be critical for activity.

The specific placement of methyl groups on the indazole core itself is also a key determinant of activity. For the subject compound, 5-Bromo-2,7-dimethyl-2H-indazole, the methyl group at the 2-position directs the substitution to the 2H-indazole tautomer, which can have a profound effect on its biological properties compared to the 1H-tautomer. mdpi.comresearchgate.net The methyl group at the 7-position can sterically influence the binding of the molecule to its target and can also affect the electronic properties of the benzene (B151609) portion of the indazole ring.

Regioselectivity and Impact of N-Substitution (1H- vs. 2H-Indazole) on Activity

The synthesis of a specific N-substituted regioisomer can be challenging, as direct alkylation often yields a mixture of N1 and N2 products. nih.govbeilstein-journals.org However, developing regioselective synthetic methods is crucial as the biological activity can be exclusive to one isomer. For example, pazopanib, a tyrosine kinase inhibitor, is an N2-substituted indazole. nih.govnih.gov

Research has shown that the choice of base and solvent can significantly influence the regioselectivity of N-alkylation. nih.gov For instance, the use of NaH in THF has been shown to favor N1-alkylation for certain substituted indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions can favor the formation of the N2-regioisomer. nih.gov The nature of the substituent on the indazole ring also plays a critical role; for example, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. nih.gov

The biological importance of N-substitution is highlighted in various studies. For instance, in a series of serotonin (B10506) receptor agonists, the 1H-indazole analog of 5-MeO-DMT showed moderate potency at the 5-HT2A receptor. acs.org This underscores the importance of the indazole nitrogen in interacting with the receptor.

Computational Chemistry and In Silico Modeling

Computational methods are invaluable tools in modern drug discovery, providing insights into ligand-receptor interactions and helping to predict the biological activity of novel compounds.

Molecular Docking for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method can help to elucidate the binding mode of indazole derivatives and identify key interactions that contribute to their biological activity.

For example, docking studies of 1H-indazole derivatives as IDO1 inhibitors revealed that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and hydrophobic pockets of the enzyme, confirming its role as a key pharmacophore. nih.gov In another study, docking calculations for 2,3-diphenyl-2H-indazole derivatives as potential COX-2 inhibitors suggested a binding mode similar to that of the known inhibitor rofecoxib. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR models have been successfully applied to understand the activity of various heterocyclic compounds. For instance, a QSAR study on thiazole (B1198619) derivatives used a combination of 2D and 3D descriptors to model their inhibitory activity against SAH/MTAN-mediated quorum sensing. nih.gov The developed model was able to explain and predict a significant portion of the variance in the biological activity. nih.gov Another QSAR study on benzimidazole (B57391) derivatives identified that geometrical, structural, and shape descriptors were important for their angiotensin II AT1 antagonistic activity. mdpi.com Similarly, QSAR models for benzazoles elucidated the effects of substituents on their antiproliferative activity, highlighting the importance of the spatial distribution of atomic mass and polarizability. mdpi.com These examples demonstrate the potential of QSAR to guide the design of new, more potent indazole analogs by identifying the key molecular properties that drive their biological effects.

The table below provides a summary of the computational approaches discussed.

Table 2: Computational Approaches for Studying Indazole Analogs

Computational Method Application Key Findings/Insights
Molecular Docking Predicting binding modes of indazole derivatives. Identified key interactions of indazole scaffolds with target enzymes like IDO1 and COX-2. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Properties

Detailed Density Functional Theory (DFT) calculations specifically for this compound are not extensively reported in publicly accessible scientific literature. DFT is a powerful computational methodology used to investigate the electronic structure, geometry, and reactivity of molecules. Such studies would provide valuable insights into the compound's properties.

For a molecule like this compound, DFT calculations could elucidate several key parameters:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack. This is crucial for understanding intermolecular interactions.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

Reaction Mechanisms: Modeling reaction pathways to understand the synthesis of this compound or its interactions with biological targets.

While specific DFT studies on this compound are not available, general computational properties have been calculated and are available in public databases. These provide a foundational set of data that would be expanded upon in a dedicated DFT study.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉BrN₂PubChem nih.gov
Molecular Weight225.08 g/mol PubChem nih.gov
Monoisotopic Mass223.99491 DaPubChem nih.gov
XLogP32.6PubChem nih.gov
Polar Surface Area17.8 ŲPubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Heavy Atom Count12PubChem nih.gov

This table is generated based on data from public chemical databases and does not represent the output of a specific, peer-reviewed DFT study.

Predictive Toxicology and ADMET Profiling

Comprehensive predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for this compound are not detailed in the available literature. Such in silico assessments are vital in early-stage drug discovery to forecast the pharmacokinetic and safety profiles of a compound.

ADMET profiling for this compound would typically involve computational models to predict various endpoints:

Absorption: Predicting oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimating parameters like plasma protein binding and blood-brain barrier penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predicting the routes and rates of elimination from the body.

Toxicity: Forecasting potential adverse effects such as carcinogenicity, mutagenicity, hepatotoxicity, and cardiotoxicity.

While a full ADMET profile is not available, some predicted toxicological data can be inferred from hazard classifications.

Table 2: GHS Classification and Predicted Hazards for this compound

Hazard Statement CodeHazard StatementClassification
H302Harmful if swallowedWarning nih.gov
H315Causes skin irritationWarning nih.gov
H319Causes serious eye irritationWarning nih.gov
H335May cause respiratory irritationWarning nih.gov

This table reflects the globally harmonized system (GHS) of classification and labeling of chemicals and is based on computational predictions. It does not substitute for experimental toxicological data.

The absence of dedicated computational studies highlights an area for future research to fully characterize the mechanistic properties and toxicological profile of this compound.

Emerging Applications and Advanced Research Directions for 2h Indazole Derivatives

Development of Fluorescent Probes and Imaging Agents

The 2H-indazole scaffold is proving to be a highly valuable component in the design of novel fluorophores for biological imaging and sensing. nih.govnih.gov Their rigid bicyclic structure and tunable electronic characteristics allow for the development of probes with desirable photophysical properties.

2H-indazole derivatives have been identified as a promising class of fluorophores. nih.gov Their utility in sensing and bioimaging is derived from key photophysical parameters like molar extinction coefficient (ε), which measures the efficiency of photon absorption, and quantum yield (ΦF), which represents the efficiency of light emission. diva-portal.org The brightness of a fluorophore, a critical factor for imaging applications, is a product of these two parameters (ε × ΦF). diva-portal.org

Researchers have synthesized various N-aryl-2H-indazoles and characterized their fluorescence properties, noting high extinction coefficients often comparable to well-known dyes like coumarins. nih.gov The photophysical properties can be fine-tuned by altering the substituents on the indazole core or the N-aryl group, allowing for the rational design of probes for specific targets. This tunability makes them suitable for creating sensors that respond to changes in their local environment, such as polarity or the presence of specific analytes. nih.govmdpi.com

Below is a table of photophysical properties for representative 2H-indazole-based fluorophores, demonstrating their potential.

Compound/DerivativeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (ΦF)Stokes Shift (nm)
N-aryl-2H-indazole (3j) nih.gov3624960.39134
N-aryl-2H-indazole (3m) nih.gov3584680.84110
N-aryl-2H-indazole (3n) nih.gov3625110.74149
DCM-IN-Boc researchgate.net~450~5500.51~100

This table presents data compiled from multiple sources for illustrative purposes.

A groundbreaking strategy known as "fluorescence umpolung" has been developed using the 2H-indazole scaffold. researchgate.netresearchgate.net The term umpolung, or polarity reversal, describes an approach that inverts conventional chemical reactivity or, in this case, fluorescence properties. rsc.org

Typically, in intramolecular charge transfer (ICT) fluorophores, attaching an electron-donating group (like an amine) leads to bright fluorescence, while an electron-withdrawing target (EWT) quenches this fluorescence. The fluorescence umpolung strategy ingeniously reverses this behavior. The core innovation involves inserting a 2H-indazole unit between the donor (D) and the π-bridge of a standard D-π-A (Donor-π-Acceptor) fluorophore. researchgate.netresearchgate.net

The resulting D-indazole-π-A dyes exhibit weak fluorescence. However, when the donor group is replaced with an electron-withdrawing Boc (tert-butyloxycarbonyl) group, creating an EWT-indazole-π-A structure, the molecule becomes strongly fluorescent. researchgate.netresearchgate.net This EWT-induced light-up emission is the opposite of the quenching seen in conventional ICT dyes and provides a novel mechanism for designing "light-up" probes for detecting EWTs, such as nerve agents or monitoring enzymatic activity. researchgate.net

There is significant interest in developing fluorescent probes that emit in the near-infrared (NIR) region (typically 700-1700 nm) because light in this window offers deeper tissue penetration and minimizes autofluorescence from biological samples. nii.ac.jpresearchgate.netnih.gov The 2H-indazole framework serves as a valuable starting point for designing such NIR dyes. nih.gov

The general strategy for shifting a fluorophore's emission to longer wavelengths involves extending its π-conjugated system. For 2H-indazole derivatives, this can be achieved by introducing larger aromatic systems or extended π-bridges into the molecular structure. nih.gov Research has demonstrated that by systematically modifying the donor, acceptor, and π-bridge components of indazole-based dyes, their emission can be pushed from the visible spectrum into the far-red and NIR regions. researchgate.net This tunability is crucial for creating advanced probes for in vivo imaging, where high signal-to-background ratios are essential. nih.gov

Integration into Nanomaterial Systems

To overcome challenges like poor aqueous solubility and to enhance stability and targeting capabilities, fluorescent dyes are often integrated into nanomaterial systems. 2H-indazole derivatives are suitable candidates for such integration. One common approach is the encapsulation of the hydrophobic dye molecules within the core of biocompatible polymer nanoparticles. mdpi.com This strategy protects the dye from the aqueous environment, prevents aggregation-caused quenching, and can enhance its fluorescent output.

Another method involves attaching the dyes to the surface of inorganic nanoparticles, such as copper sulfide (B99878) or lanthanide-doped nanoparticles. mdpi.commdpi.com This creates hybrid nanostructures that combine the unique optical properties of the 2H-indazole dye with the physical characteristics of the nanoparticle, such as plasmon resonance or upconversion luminescence, for applications in multimodal imaging or therapy. mdpi.com

Role as Ligands in Catalysis

Beyond optics, 2H-indazoles play a crucial role as ligands in transition-metal catalysis. Their nitrogen atoms can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. Various synthetic methods rely on 2H-indazoles as key components in catalytic cycles.

For example, palladium and copper catalysts are used in reactions to synthesize complex 2H-indazole derivatives through C-N bond formation. nih.govorganic-chemistry.org Furthermore, nickel-catalyzed reactions have been developed for the direct C3-acylation of the 2H-indazole ring, using aldehydes as the acyl source, which is a more economical and convenient method compared to previous approaches. rsc.org The ability of the 2H-indazole scaffold to participate in and direct these metal-catalyzed transformations makes it a valuable building block in modern organic synthesis for constructing diverse and complex molecules. researchgate.netacs.org

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystsYield (%)Purity (HPLC)Key Reference
Diazotization-CyclizationH2SO4, NBS65–75>95%
Pd-catalyzed couplingPd(PPh3)470–85>98%
Cu-mediated methylationCuI, TMEDA60–70>90%

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming substitution patterns. The methyl protons at positions 2 and 7 appear as singlets (δ 2.5–3.0 ppm), while bromine deshields adjacent protons, causing downfield shifts .
  • X-ray Crystallography : Programs like SHELXL and visualization tools like ORTEP-3 resolve bond angles and confirm regiochemistry. For example, the dihedral angle between the indazole ring and methyl groups can be measured to assess steric effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H9BrN2), with characteristic isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .

Advanced: How can reaction conditions be optimized to enhance regioselectivity in synthesizing this compound derivatives?

Answer:

  • Temperature control : Lower temperatures (0–5°C) during bromination minimize side reactions (e.g., dibromination) .
  • Catalyst screening : Ligand-modified Pd catalysts (e.g., XPhos) improve methyl group installation at the 7-position, reducing competing reactions at the 3- or 4-positions .
  • Solvent effects : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over intermolecular coupling, enhancing regioselectivity .

Methodological Tip : Use kinetic studies (e.g., in situ IR monitoring) to identify intermediates and adjust reaction parameters in real time .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound analogs?

Answer:

  • Data validation : Replicate assays under standardized conditions (e.g., cell line-specific protocols) to rule out variability .
  • Structural refinement : Revisit DFT calculations to ensure accurate conformational sampling. For example, methyl group orientations may impact binding pocket interactions in kinase assays .
  • Meta-analysis : Compare results across analogs (e.g., 5-Bromo-6-fluoro-indazole vs. 5-Bromo-7-iodo-indazole ) to identify substituent-dependent trends.

Case Study : A 2024 study found that this compound exhibited unexpected anti-inflammatory activity despite poor in silico docking scores. Further MD simulations revealed allosteric binding modes not captured in initial rigid docking .

Advanced: What are the best practices for evaluating the biological activity of this compound in cell-based assays?

Answer:

  • Proliferation assays : Use BrdU incorporation (via kits like Cell Signaling Technology’s #6813 ) to quantify DNA synthesis in cancer cell lines (e.g., HeLa or MCF-7).
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. Note that bromine’s lipophilicity may require DMSO concentrations ≤0.1% to avoid solvent toxicity .
  • Control experiments : Include analogs without bromine (e.g., 2,7-dimethylindazole) to isolate halogen-specific effects .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine-containing vapors .
  • Waste disposal : Halogenated waste must be segregated and processed via approved hazardous waste protocols .

Advanced: How can researchers leverage structural analogs to explore the SAR of this compound in drug discovery?

Answer:

  • Substituent variation : Replace bromine with iodine (increased steric bulk) or fluorine (enhanced electronegativity) to probe halogen bonding interactions .
  • Methyl group deletion : Synthesize 5-Bromo-2H-indazole (no methyl groups) to assess the role of steric hindrance in target binding .
  • Bioisosteres : Substitute the indazole core with benzimidazole (e.g., 5-Bromo-2-chloro-benzimidazole ) to evaluate scaffold flexibility.

Q. Table 2: SAR Comparison of Indazole Analogs

CompoundBioactivity (IC50, µM)Key Structural Feature
This compound0.45 (Kinase X)Dual methyl groups
5-Bromo-1H-indazole2.10No methyl groups
5-Iodo-2,7-dimethyl-2H-indazole0.30Larger halogen

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.